Chondroitin sulfates

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

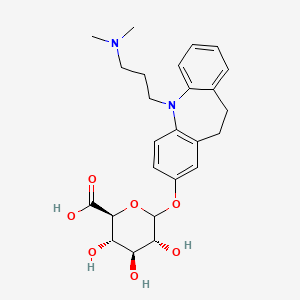

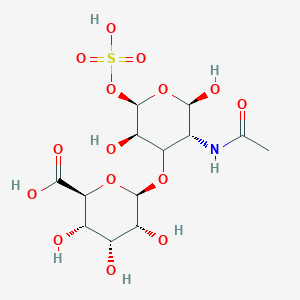

Chondroitin sulfates are sulfated glycosaminoglycans composed of a chain of alternating sugars, specifically N-acetylgalactosamine and glucuronic acid . These compounds are typically found attached to proteins as part of a proteoglycan. This compound are important structural components of cartilage, providing much of its resistance to compression . They are widely used as dietary supplements for the treatment of osteoarthritis .

Méthodes De Préparation

Chondroitin sulfates can be prepared through various methods, including extraction from animal sources, chemical synthesis, and microbial fermentation.

-

Extraction from Animal Sources: : This method involves extracting this compound from animal cartilage, such as shark or bovine cartilage . The extraction process typically includes enzymatic digestion followed by purification steps to isolate the this compound.

-

Chemical Synthesis: : Chemical synthesis of this compound involves the use of specific reagents and conditions to create the desired sulfated polysaccharide. For example, heating pyridinium salts of chondroitin 4- and 6-sulfates in dimethyl sulfoxide containing 10% water or methanol at 80°C for 1-5 hours can yield chondroitin preparations with varying sulfur contents .

-

Microbial Fermentation: : This method utilizes genetically engineered microorganisms to produce this compound. Microbial fermentation offers a sustainable and scalable alternative to traditional extraction methods .

Analyse Des Réactions Chimiques

Chondroitin sulfates undergo various chemical reactions, including sulfation, desulfation, and depolymerization.

-

Sulfation: : This reaction involves the addition of sulfate groups to the chondroitin molecule. Sulfation can be achieved using sulfotransferases and specific acceptor chondroitin domains .

-

Desulfation: : The removal of sulfate groups from this compound can be carried out using desulfation enzymes or chemical reagents .

-

Depolymerization: : This reaction involves breaking down the chondroitin sulfate chains into smaller fragments. Depolymerization can be achieved using enzymes such as chondroitinases .

Applications De Recherche Scientifique

Chondroitin sulfates have a wide range of scientific research applications across various fields:

-

Medicine: : this compound are used in the treatment of osteoarthritis due to their anti-inflammatory properties and ability to stimulate the synthesis of proteoglycans and hyaluronic acid . They are also being investigated for their potential in treating coronary artery disease and diabetes management .

-

Biomaterials: : this compound are used in the development of hydrogels and drug delivery systems due to their biocompatibility and ability to form stable structures .

-

Biology: : this compound play a role in various biological processes, including cell signaling, tissue repair, and inflammation regulation .

-

Industry: : this compound are used in the production of functional foods and dietary supplements .

Mécanisme D'action

The mechanism of action of chondroitin sulfates involves several pathways:

-

Anti-inflammatory Activity: : this compound inhibit the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to cartilage matrix damage and chondrocyte death .

-

Stimulation of Proteoglycan and Hyaluronic Acid Synthesis: : this compound stimulate the synthesis of proteoglycans and hyaluronic acid, which are essential components of the cartilage matrix .

-

Decreased Catabolic Activity of Chondrocytes: : this compound reduce the catabolic activity of chondrocytes, thereby preventing cartilage degradation .

Comparaison Avec Des Composés Similaires

Chondroitin sulfates can be compared with other glycosaminoglycans such as heparin, hyaluronic acid, and dermatan sulfate.

-

Heparin: : Heparin is a highly sulfated glycosaminoglycan with strong anticoagulant properties. Unlike this compound, heparin is primarily used in the prevention and treatment of blood clots .

-

Hyaluronic Acid: : Hyaluronic acid is a non-sulfated glycosaminoglycan that plays a key role in maintaining the viscoelastic properties of synovial fluid in joints. It is used in the treatment of osteoarthritis and in cosmetic applications .

-

Dermatan Sulfate: : Dermatan sulfate is similar to this compound but has different sulfation patterns and biological functions. It is involved in wound healing and anticoagulation .

This compound are unique due to their specific sulfation patterns and their role in cartilage structure and function. Their ability to provide resistance to compression and their anti-inflammatory properties make them particularly valuable in the treatment of osteoarthritis .

Propriétés

Formule moléculaire |

C13H21NO15S |

|---|---|

Poids moléculaire |

463.37 g/mol |

Nom IUPAC |

(2S,3S,4R,5R,6R)-6-[(2R,3R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4-,5+,6-,7-,8?,9+,11-,12-,13-/m1/s1 |

Clé InChI |

KXKPYJOVDUMHGS-OCRSLBAVSA-N |

SMILES isomérique |

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@@H](C1O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)OS(=O)(=O)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)

![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)